Minfiensine

説明

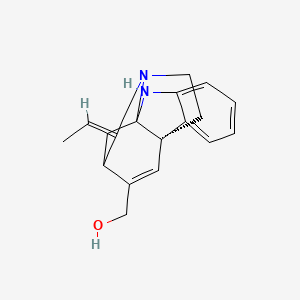

Structure

2D Structure

3D Structure

特性

分子式 |

C19H22N2O |

|---|---|

分子量 |

294.4 g/mol |

IUPAC名 |

[(1R,12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol |

InChI |

InChI=1S/C19H22N2O/c1-2-13-11-21-8-7-18-9-14(12-22)15(13)10-19(18,21)20-17-6-4-3-5-16(17)18/h2-6,9,15,20,22H,7-8,10-12H2,1H3/b13-2-/t15?,18-,19?/m1/s1 |

InChIキー |

HICMXDKNSCMBDU-DWTWEHMQSA-N |

異性体SMILES |

C/C=C\1/CN2CC[C@@]34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |

正規SMILES |

CC=C1CN2CCC34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |

同義語 |

minfiensine |

製品の起源 |

United States |

Isolation and Historical Structural Elucidation

Discovery from Strychnos minfiensis

Minfiensine was first isolated in 1989 by French chemist Georges Massiot and his team of researchers. nih.govscispace.com The compound, a secoiridoid indole (B1671886) alkaloid, was extracted from the bark of Strychnos minfiensis, a plant species native to Africa. nih.govscispace.com This discovery added a new and structurally unique member to the extensive family of Strychnos alkaloids, which are known for their complex structures and significant biological activities. nih.govprinceton.edu The molecular formula of this compound was established as C₁₉H₂₂N₂O. nih.gov Its structure was unprecedented among the alkaloids isolated from Strychnos species up to that point. nih.gov

Initial Spectroscopic Characterization for Structural Assignment

The elucidation of this compound's novel structure was accomplished through a comprehensive analysis of its spectroscopic data. nih.govscispace.com Massiot and his colleagues employed a combination of proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. nih.govscispace.com To unravel the intricate connectivity of the molecule, two-dimensional NMR techniques were essential.

These techniques included:

Correlation Spectroscopy (COSY): Used to identify proton-proton (H-H) couplings within the molecule, helping to piece together adjacent fragments of the structure. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Provided information about the spatial proximity of protons, which was crucial for determining the relative stereochemistry of the molecule. nih.gov

A particularly diagnostic piece of data in the ¹H NMR spectrum was the observation of long-range coupling between the methine hydrogen at position C15 and the protons of the allylic methylene group at C17, as well as the vinylic hydrogens at C19. nih.govscispace.com This information was critical in establishing the connectivity around the newly identified 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole core, a defining structural feature of this compound. nih.govprinceton.edu The combination of these advanced spectroscopic methods allowed for the complete and unambiguous assignment of the structure of this compound. nih.govscispace.com

Table 1: Spectroscopic Methods Used in the Structural Elucidation of this compound

| Spectroscopic Technique | Information Obtained | Key Structural Insights |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Revealed key long-range couplings of the C15 methine hydrogen. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Determined the carbon skeleton of the molecule. |

| COSY | Connectivity between coupled protons. | Established the sequence of proton networks. |

| NOESY | Spatial relationships between protons. | Helped to define the stereochemistry of the molecule. |

Synthetic Methodologies and Strategies for Minfiensine

Retrosynthetic Analysis Approaches

Multiple research groups have conceptualized distinct retrosynthetic pathways to minfiensine, each highlighting a different key bond disconnection and strategic approach to assemble the formidable pentacyclic framework.

A prevalent strategy involves the late-stage formation of the final piperidinyl E-ring. For instance, the MacMillan group envisioned disconnecting the E-ring to a precursor poised for a 6-exo-dig radical cyclization between an allylic radical and a pendent alkyne. nih.govprinceton.edu This approach would forge the final ring while concurrently setting the C15 stereocenter and the C20 exocyclic olefin. The tetracyclic core, in their analysis, would be assembled via a novel organocatalytic Diels-Alder/amine cyclization cascade. nih.govacs.org

The Overman group, in their pioneering enantioselective synthesis, also planned for a late-stage E-ring closure. scispace.comorganic-chemistry.org Their retrosynthesis hinged on disconnecting the E-ring via an intramolecular palladium-catalyzed ketone enolate vinyl iodide coupling in their second-generation synthesis, or a reductive Heck cyclization in their initial approach. scispace.comnih.gov The central tetracyclic carbazole (B46965) core was envisioned to arise from a key cascade catalytic asymmetric Heck–iminium ion cyclization. scispace.comcapes.gov.br

A different disconnection was proposed by Tang and coworkers, who saw the hydrocarbazole skeleton, common to both this compound and aspidospermidine (B1197254), as a key structural motif. nih.govresearchgate.net Their retrosynthetic analysis led to a dihydrocarbazolone intermediate, which could be accessed through an enantioselective dearomative cyclization of a bromo phenol (B47542) precursor. nih.govresearchgate.net

Li and colleagues proposed a concise retrosynthesis starting from simple, commercially available materials. acs.org Their strategy involved disconnecting the molecule to a key intermediate that could be assembled through an enolate SN2' displacement, with the indole (B1671886) framework being constructed early via a Fischer indole synthesis. acs.org

The Padwa group's retrosynthetic strategy for a racemic synthesis centered on an intramolecular amidofuran Diels-Alder (IMDAF) cycloaddition/rearrangement cascade to rapidly construct the A/B/C/D ring system. acs.orgresearchgate.net The final E-ring was then appended using a palladium-catalyzed enolate coupling reaction. acs.org

These varied retrosynthetic analyses underscore the strategic diversity in approaching a complex target like this compound, with each pathway offering unique solutions for constructing the core architecture and controlling stereochemistry.

Total Synthesis Approaches

The synthesis of this compound has been achieved through both racemic and enantioselective routes, each showcasing elegant and efficient chemical transformations.

Several research groups have reported the total synthesis of (±)-minfiensine. These syntheses often prioritize the development of novel cascade reactions to rapidly build molecular complexity from simple starting materials.

One notable approach by Li and coworkers achieved a concise total synthesis using conventional methods. acs.org Their synthesis commenced with a Fischer indole synthesis from phenylhydrazine (B124118) and 1,4-cyclohexanedione (B43130) monoethyleneacetal. acs.org Key subsequent steps included a Heck alkylation of a ketone enolate and the transformation of a ketone into an allylic alcohol, demonstrating a straightforward, step-economical approach to the natural product. acs.org

Padwa and coworkers developed a strategy centered around an intramolecular Diels-Alder reaction of an amidofuran (IMDAF). acs.orgresearchgate.net This key cascade sequence, involving cycloaddition, rearrangement, and an iminium ion cyclization, efficiently assembled the tetracyclic ABCD-ring core of this compound. The synthesis was completed by forming the final E-ring via a palladium-catalyzed enolate coupling reaction. acs.org

Another strategy, developed by Qin's group, utilized a cyclopropanation/ring-opening/iminium cyclization (CRI) cascade reaction on a tryptamine (B22526) derivative to construct the tetrahydro-9a,4a-iminoethano-9H-carbazole skeleton. acs.org This method provides rapid access to the core structure, which was then elaborated to complete the synthesis of (±)-minfiensine. acs.org

| Racemic Synthesis Highlights | Key Reactions | Starting Materials | Reference |

| Li Synthesis | Fischer indole synthesis, Heck alkylation | Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | acs.org |

| Padwa Synthesis | Intramolecular Amidofuran Diels-Alder (IMDAF) cascade, Pd-catalyzed enolate coupling | N/A | acs.orgresearchgate.net |

| Qin Synthesis | Cyclopropanation/Ring-opening/Iminium Cyclization (CRI) cascade | Tryptamine derivative | acs.org |

The challenge of controlling the absolute stereochemistry of this compound's multiple chiral centers has led to the development of several elegant enantioselective total syntheses. These approaches can be broadly categorized into those relying on catalytic asymmetric methods and those employing chiral pool or auxiliary strategies.

The majority of enantioselective syntheses of (+)-minfiensine have relied on powerful catalytic asymmetric transformations to establish the key stereocenters.

More recently, Jiao and coworkers developed a new method for the one-step construction of the tetracyclic core utilizing a palladium-catalyzed asymmetric indole dearomatization/iminium cyclization cascade. researchgate.netnih.gov This strategy provides efficient access to the core structure of this compound and related monoterpene indole alkaloids. nih.govjiaolei.group

Tang and coworkers achieved a formal enantioselective synthesis of (–)-minfiensine. nih.govrsc.org Their key step was an enantioselective palladium-catalyzed intramolecular dearomative cyclization of a bromo phenol derivative to create a dihydrocarbazolone intermediate bearing the all-carbon quaternary stereocenter. nih.govrsc.org This intermediate is a known precursor for the synthesis of this compound. nih.gov

| Enantioselective Synthesis Highlights | Key Asymmetric Reaction | Catalyst System | Overall Yield | Steps | Reference |

| Overman Synthesis | Asymmetric Heck–Iminium Ion Cyclization | Palladium catalyst | 6.5% | 15 | scispace.comacs.org |

| MacMillan Synthesis | Organocatalytic Diels–Alder/Amine Cyclization | Imidazolidinone organocatalyst | 21% | 9 | nih.govacs.org |

| Jiao Synthesis | Asymmetric Indole Dearomatization/Iminium Cyclization | Palladium catalyst | N/A | N/A | researchgate.netnih.gov |

| Tang Formal Synthesis | Enantioselective Intramolecular Dearomative Cyclization | Palladium/AntPhos ligand | N/A | N/A | nih.govrsc.org |

While catalytic asymmetric methods have been predominant, strategies leveraging the chirality of readily available starting materials (the chiral pool) or using chiral auxiliaries have also been considered. For instance, early work by Overman employed a chiral auxiliary in the synthesis of related compounds. nih.gov Similarly, Chida's synthesis of vittatine, the antipode of crinine (B1220781) which shares structural similarities, utilized a chiral pool strategy. nih.govrsc.org While no complete total synthesis of this compound has been reported exclusively using a chiral pool approach, the formal synthesis by Tang starts from achiral materials but generates a key chiral intermediate that is common to other natural product syntheses, demonstrating the intersection of these strategic approaches. nih.govrsc.org The synthesis of related sarpagine (B1680780) indole alkaloids has also successfully employed D-(+)-tryptophan methyl ester as a chiral starting material, demonstrating the viability of this approach within the broader class of indole alkaloids. acs.org

Enantioselective Total Syntheses

Key Methodologies and Reaction Cascade Development

The pursuit of this compound has been a fertile ground for the development and application of powerful reaction methodologies, particularly those involving cascade sequences that build significant molecular complexity in a single operation.

Palladium-Catalyzed Reactions: Palladium catalysis is a recurring theme in this compound synthesis. The Overman synthesis is a testament to this, employing a catalytic asymmetric Heck reaction to set the quaternary stereocenter and a subsequent intramolecular palladium-catalyzed ketone enolate vinyl iodide coupling to close the final ring. scispace.comnih.govacs.org This highlights the versatility of palladium in orchestrating complex bond formations. arabjchem.org

Organocatalytic Cascades: The MacMillan synthesis provides a landmark example of the power of organocascade catalysis. nih.gov Their key Diels-Alder/amine cyclization sequence, catalyzed by a chiral secondary amine, forges the tetracyclic core in one pot, demonstrating how organocatalysis can offer a highly efficient and stereocontrolled route to complex architectures. nih.govacs.orgthieme-connect.com

Radical Cyclizations: The final ring closure in the MacMillan synthesis was achieved via a 6-exo-dig radical cyclization. nih.govprinceton.edu This demonstrates the utility of radical chemistry in forming challenging carbon-carbon bonds in the final stages of a complex synthesis.

Dearomatization Reactions: The strategies from the Jiao and Tang groups showcase the emerging power of dearomatization reactions in alkaloid synthesis. nih.govresearchgate.netnih.gov By temporarily disrupting the aromaticity of the indole nucleus, these methods allow for the construction of complex, three-dimensional structures, including the all-carbon quaternary stereocenter, with high levels of stereocontrol. nih.govrsc.org

Diels-Alder and Cycloaddition Cascades: The intramolecular [4+2] cycloaddition of an amidofuran (IMDAF) employed by Padwa is another example of a powerful cascade for rapid core construction. acs.orgresearchgate.net This domino process, which proceeds through cycloaddition, rearrangement, and cyclization, efficiently generates the characteristic tetracyclic system of this compound. acs.org

The development of these sophisticated methodologies and cascade reactions, driven by the challenge of synthesizing this compound, has significantly enriched the toolbox of modern organic synthesis.

Cycloaddition Reactions (e.g., Intramolecular Amidofuran Diels-Alder, [3+2] Cycloaddition)

Cycloaddition reactions have proven to be a powerful tool for the rapid assembly of the intricate framework of this compound. These reactions allow for the formation of multiple rings and stereocenters in a single, highly controlled step.

One notable approach is the intramolecular Diels-Alder reaction of an amidofuran (IMDAF) . In a synthesis of (±)-minfiensine, a transient furanyl amide, generated through a Buchwald-Hartwig amidation, undergoes a [4+2] cycloaddition with a tethered π-bond. acs.org The resulting cycloadduct then undergoes a thermal reorganization to furnish the critical tetrahydroiminoethanocarbazole skeleton of the alkaloid in high yield. acs.orgacs.org This cascade process, combining an intramolecular Diels-Alder cycloaddition with a subsequent rearrangement, provides efficient access to the A/B/C/D ring system of this compound. st-andrews.ac.ukst-andrews.ac.uk

Furthermore, an organocatalytic Diels-Alder/amine cyclization sequence has been developed for the enantioselective synthesis of (+)-minfiensine. nih.gov In this cascade, a vinyl indole undergoes a [4+2] cycloaddition with propynal in the presence of an imidazolidinone catalyst. organic-chemistry.orgthieme-connect.com This is followed by an enamine-iminium ion isomerization and an amine cyclization to form the tetracyclic pyrroloindoline framework with excellent yield and enantioselectivity. organic-chemistry.orgthieme-connect.comprinceton.edu This organocatalytic approach highlights the ability to create multiple stereocenters with high control in a single pot. thieme-connect.com

Interactive Data Table: Cycloaddition Strategies in this compound Synthesis

| Cycloaddition Type | Key Reactants | Catalyst/Conditions | Key Intermediate/Product | Reference(s) |

| Intramolecular Amidofuran Diels-Alder (IMDAF) | Transient furanyl amide with tethered π-bond | Thermal | Tetrahydroiminoethanocarbazole skeleton | st-andrews.ac.uk, acs.org, acs.org, st-andrews.ac.uk |

| [3+2] Cycloaddition | Indole and azaoxyallylic cation | Not specified | 1,2,3,4-Tetrahydro-9a,4a-iminoethanocarbazole core | researchgate.net, ull.es, acs.org, acs.org, nih.gov |

| Organocatalytic Diels-Alder/Amine Cyclization | Vinyl indole and propynal | Imidazolidinone catalyst | Tetracyclic pyrroloindoline framework | nih.gov, organic-chemistry.org, princeton.edu, thieme-connect.com |

Palladium-Catalyzed Reactions (e.g., Intramolecular Heck Cyclization, Cross-Coupling Reactions)

Palladium-catalyzed reactions have been instrumental in several total syntheses of this compound, enabling the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A prominent example is the use of an intramolecular Heck cyclization . In a second-generation total synthesis of (+)-minfiensine, an intramolecular palladium-catalyzed ketone enolate vinyl iodide coupling was employed to construct the final ring of the natural product. scispace.comnih.govcapes.gov.br This approach proved to be more concise than a first-generation strategy that utilized a reductive Heck cyclization. scispace.comnih.gov The key cyclization precursor for this transformation was assembled from the product of a cascade asymmetric Heck–iminium ion cyclization. scispace.com A notable feature of this synthesis is the use of palladium-catalyzed reactions to form all of the carbon-carbon bonds in the transformation of simple precursors to (+)-minfiensine. scispace.comnih.govacs.org The diastereoselective intramolecular Heck cyclization of a dienyl iodide was also a key step in an earlier synthesis, forming a pentacyclic intermediate. nih.gov

Cross-coupling reactions have also played a crucial role. For instance, a Suzuki-Miyaura cross-coupling reaction was used to prepare an o-styryl substituted amide, a precursor for a subsequent intramolecular Diels-Alder reaction. acs.orgacs.org In another synthesis, a Stille cross-coupling reaction with tri-n-butylstannylmethanol was used to introduce a hydroxymethyl group. acs.org

A palladium-catalyzed cascade reaction was envisioned to form the final ring of this compound through a sequence involving oxidative insertion, Heck-type addition, and carbonylation. organic-chemistry.org Although this tandem approach was not successful, a stepwise approach utilizing a palladium-catalyzed intramolecular enolate/vinyl iodide coupling followed by a palladium-catalyzed carbonylation ultimately proved effective. organic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Reactions in this compound Synthesis

| Reaction Type | Substrate | Catalyst/Reagents | Product/Purpose | Reference(s) |

| Intramolecular Heck Cyclization | Dienyl iodide | Palladium catalyst | Pentacyclic intermediate | nih.gov |

| Intramolecular Ketone Enolate Vinyl Iodide Coupling | Tetracyclic iodoketone | PdCl2(dppf), K2CO3 | Final ring construction | scispace.com, nih.gov, organic-chemistry.org, capes.gov.br, acs.org |

| Reductive Heck Cyclization | Not specified | Palladium catalyst | Fifth ring formation (first-generation) | scispace.com, nih.gov, capes.gov.br |

| Suzuki-Miyaura Cross-Coupling | Not specified | Palladium catalyst | o-Styryl substituted amide precursor | acs.org, acs.org |

| Stille Cross-Coupling | Enol triflate | Palladium catalyst, tri-n-butylstannylmethanol | Introduction of hydroxymethyl group | acs.org |

| Carbonylation | Cyclohexanone-derived triflate | Palladium catalyst, methanol | Unsaturated ester formation | organic-chemistry.org |

Iminium Ion Chemistry and Cyclizations

Iminium ion chemistry, particularly in the context of cyclization reactions, represents a cornerstone in the synthesis of this compound's core structure. This strategy leverages the electrophilicity of iminium ions to trigger intramolecular bond formations, leading to the construction of the intricate polycyclic system.

A key strategy involves a cascade catalytic asymmetric Heck-iminium cyclization . nih.govnih.govnih.gov This tandem reaction rapidly provides the 3,4-dihydro-9a,4a-(iminoethano)-9H-carbazole core in high enantiomeric purity. scispace.comnih.govcapes.gov.br The sequence is initiated by an intramolecular catalytic asymmetric Heck reaction to generate a dihydrocarbazole intermediate, which then undergoes an iminium ion cyclization. scispace.comorganic-chemistry.org The addition of trifluoroacetic acid (TFA) can initiate the desired iminium-ion cyclization, completing the formation of two five-membered rings with excellent yield and stereocontrol. organic-chemistry.org This methodology has been central to the enantioselective total synthesis of (+)-minfiensine. nih.govacs.org

In a different approach, a palladium-catalyzed asymmetric indole dearomatization/iminium cyclization cascade was developed for the one-step construction of the tetracyclic core of (+)-minfiensine. researchgate.netnih.govthieme-connect.com This method involves the palladium-catalyzed allylic alkylation of an indole moiety, which generates an intermediate iminium ion that is subsequently trapped by a secondary amine. thieme-connect.com

Furthermore, an organocatalytic Diels-Alder/amine cyclization sequence also relies on iminium ion chemistry. princeton.eduresearchgate.net After the initial Diels-Alder reaction, an enamine intermediate is formed, which is in tautomeric equilibrium with an indolinium imine ion. organic-chemistry.org Protonation of the enamine moiety generates an iminium ion, facilitating a 5-exo amine heterocyclization to deliver the tetracyclic pyrroloindoline. princeton.edu Mechanistic studies have indicated that two catalytically generated iminiums are likely key intermediates in this catalytic cycle. researchgate.net

The application of iminium ion chemistry is a powerful strategy for constructing the tetracyclic hydrocarbazole skeleton by taking advantage of the nucleophilicity of the C3 position of indole and the subsequent generation of a highly electrophilic iminium cation upon dearomatization. clockss.org

Interactive Data Table: Iminium Ion Cyclizations in this compound Synthesis

| Preceding Reaction | Cyclization Trigger | Key Intermediate | Resulting Structure | Reference(s) |

| Catalytic Asymmetric Heck Reaction | Acid (e.g., TFA) | Dihydrocarbazole | 3,4-Dihydro-9a,4a-(iminoethano)-9H-carbazole | scispace.com, nih.gov, organic-chemistry.org, capes.gov.br, nih.gov, nih.gov, acs.org |

| Palladium-Catalyzed Asymmetric Indole Dearomatization | Intramolecular trapping | Iminium ion | Tetracyclic core of (+)-minfiensine | researchgate.net, nih.gov, thieme-connect.com |

| Organocatalytic Diels-Alder | Protonation of enamine | Indolinium imine ion | Tetracyclic pyrroloindoline | researchgate.net, organic-chemistry.org, princeton.edu |

Radical Cyclization Pathways

Radical cyclizations have emerged as a key strategy for the construction of the final piperidinyl ring system in the total synthesis of (+)-minfiensine. This approach offers a powerful method for forming carbon-carbon bonds under mild conditions.

A notable application of this strategy is a 6-exo-dig radical cyclization . In a highly concise nine-step enantioselective total synthesis, the final ring of (+)-minfiensine was forged through the cyclization of an allylic radical onto a pendent alkyne. nih.govprinceton.edu This key step not only forms the piperidine (B6355638) ring but also establishes the necessary stereochemistry at C(15) and the exocyclic olefin at C(20). princeton.edu The radical cyclization substrate, an N-alkynyl-substituted compound, was subjected to conditions that promote intramolecular alkyne radical cyclization to yield a product bearing an allene (B1206475) group. researchgate.net

In a similar vein, a radical cyclization was employed in another synthesis where treatment with t-butyl tin hydride promoted radical formation on a cyclohexene (B86901) ring. organic-chemistry.org This radical then added to an alkyne in a 6-exo-dig manner, resulting in the formation of an allene. organic-chemistry.org Although this reaction required a near-stoichiometric amount of the initiator, it proved to be an effective method for constructing the final ring. organic-chemistry.org

These examples demonstrate the utility of radical cyclization pathways in the late stages of this compound synthesis, providing an efficient means to complete the pentacyclic framework.

Interactive Data Table: Radical Cyclization in this compound Synthesis

| Cyclization Type | Radical Precursor | Radical Acceptor | Key Transformation | Reference(s) |

| 6-exo-dig | Allylic radical | Pendent alkyne | Formation of the final piperidinyl ring | nih.gov, princeton.edu |

| 6-exo-dig | Cyclohexene-derived radical | Alkyne | Formation of an allene-containing final ring | organic-chemistry.org |

Dearomatization Strategies (e.g., Indole Dearomatization)

Dearomatization strategies, particularly the dearomatization of indoles, have become a powerful and elegant method for constructing the complex, three-dimensional architecture of this compound from simple, flat aromatic precursors. rsc.org This approach is foundational to some of the most efficient syntheses of this natural product.

A key application of this strategy is the palladium-catalyzed enantioselective dearomative cyclization . nih.gov This method has been used to create chiral dihydrocarbazolone derivatives bearing all-carbon quaternary centers, which are key intermediates in a formal synthesis of (–)-minfiensine. rsc.orgnih.gov The process involves an intramolecular dearomative coupling that offers excellent chemo- and enantioselectivity. nih.gov In one synthesis, a palladium-catalyzed asymmetric indole dearomatization is the first step in a cascade that leads to the tetracyclic core of (+)-minfiensine. researchgate.netnih.gov

Another powerful approach is an enantioselective iminium-catalyzed Diels-Alder dearomatization of indoles . nih.gov In the total synthesis of (+)-minfiensine by MacMillan and coworkers, an organocatalytic Diels-Alder reaction of a vinylindole derivative with propynal leads to the dearomatization of the indole ring. nih.govresearchgate.netprinceton.edu This initial cycloaddition is part of a cascade sequence that ultimately furnishes the tetracyclic pyrroloindoline framework. nih.govresearchgate.net

The dearomatization of indoles can also be achieved through reactions with tethered ynones, often catalyzed by a π-acid catalyst such as Ag(I). acs.org This dearomatization of the indole core can initiate a cascade cyclization to rapidly build the polycyclic core of related alkaloids. acs.org The dearomatization of the pyrrole (B145914) ring of indole, often by nucleophilic reaction at the C3 position, generates a highly electrophilic iminium cation, which can be trapped intramolecularly to construct multiple rings. clockss.org

These dearomatization strategies provide a direct and efficient route to the complex, non-aromatic core of this compound, highlighting the power of this approach in modern natural product synthesis.

Interactive Data Table: Dearomatization Strategies in this compound Synthesis

| Dearomatization Method | Catalyst/Reagents | Key Transformation | Resulting Structure | Reference(s) |

| Palladium-Catalyzed Enantioselective Dearomative Cyclization | Palladium and phosphorus catalysts | Intramolecular dearomative coupling | Chiral dihydrocarbazolone | nih.gov, rsc.org |

| Palladium-Catalyzed Asymmetric Indole Dearomatization/Iminium Cyclization Cascade | Palladium catalyst | Allylic alkylation of indole | Tetracyclic core of (+)-minfiensine | researchgate.net, nih.gov |

| Enantioselective Iminium-Catalyzed Diels-Alder Dearomatization | Organocatalyst (imidazolidinone) | Diels-Alder reaction of vinylindole | Tetracyclic pyrroloindoline framework | researchgate.net, nih.gov, nih.gov, princeton.edu |

| Ag(I)-Catalyzed Dearomative Cyclization Cascade | Ag(I) catalyst | Reaction of indole with tethered ynone | Polycyclic alkaloid core | acs.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and elegant strategy for the enantioselective synthesis of (+)-minfiensine, enabling the construction of its complex core with high stereocontrol. This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.

A landmark application of organocatalysis in this context is the enantioselective organocatalytic Diels-Alder/amine cyclization cascade developed by MacMillan and coworkers. nih.govresearchgate.net This key transformation utilizes an imidazolidinone catalyst to activate a vinyl indole substrate for a [4+2] cycloaddition with propynal. nih.govorganic-chemistry.orgthieme-connect.com The reaction proceeds through an iminium ion intermediate, which then undergoes an intramolecular amine cyclization to rapidly assemble the central tetracyclic pyrroloindoline framework. nih.govprinceton.eduresearchgate.net This cascade reaction constructs two new rings and two stereocenters with excellent yield and enantioselectivity in a single operation. organic-chemistry.org

This organocatalytic strategy stands out for its efficiency and elegance, demonstrating the capability of small organic molecules to catalyze complex, stereoselective transformations in the synthesis of intricate natural products like this compound.

Interactive Data Table: Organocatalytic Synthesis of this compound

| Organocatalytic Reaction | Catalyst | Substrates | Key Transformation | Product | Reference(s) |

| Diels-Alder/Amine Cyclization Cascade | Imidazolidinone | Vinyl indole, Propynal | Asymmetric [4+2] cycloaddition followed by intramolecular amine cyclization | Tetracyclic pyrroloindoline framework | researchgate.net, nih.gov, organic-chemistry.org, princeton.edu, thieme-connect.com |

Fischer Indole Synthesis in this compound Precursor Construction

While direct application of the Fischer indole synthesis to the final, complex framework of this compound is not a primary strategy, its principles are relevant to the construction of the indole-containing precursors used in various synthetic routes. The Fischer indole synthesis is a classic and powerful method for preparing indoles from arylhydrazines and aldehydes or ketones.

In the broader context of synthesizing indole alkaloids, the Fischer indole synthesis is a foundational method for accessing the core indole nucleus. Although specific examples detailing the use of the Fischer indole synthesis for the exact precursors in the cited this compound syntheses are not explicitly provided in the search results, the construction of substituted indole precursors often relies on well-established indole synthesis methodologies.

For instance, the synthesis of the tetracyclic core of this compound often begins with pre-formed indole derivatives, such as tryptamine or vinyl indoles. nih.govresearchgate.netresearchgate.net The synthesis of these starting materials, while not the focus of the papers on the total synthesis, would likely involve standard indole-forming reactions in their initial preparation from simpler aromatic precursors.

The strategies employed in the total synthesis of this compound tend to focus on the more complex transformations that build upon the indole core, such as cascade reactions, cycloadditions, and dearomatization events. st-andrews.ac.ukarabjchem.orgfigshare.com Therefore, the Fischer indole synthesis is best understood as a fundamental tool for creating the necessary building blocks rather than a key strategic step in the later, more complex stages of the total synthesis of this compound itself.

Development and Construction of Core Skeletal Structures (e.g., 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole)

A defining structural feature of this compound is the 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole moiety. nih.govscispace.comnih.gov The development of efficient methods to assemble this tetracyclic core has been a central theme in the total synthesis of this compound and related alkaloids. nih.govscispace.comnih.gov

Several innovative strategies have been reported for the construction of this core structure:

Organocatalytic Diels-Alder/Amine Cyclization Cascade: One approach involves an enantioselective organocatalytic Diels-Alder reaction followed by an amine cyclization sequence. nih.govacs.org This method allows for the rapid and enantioselective synthesis of the tetracyclic carbazole framework from simple starting materials. nih.gov Specifically, a cascade reaction of a tryptamine-derived vinylindole with propynal, catalyzed by a chiral amine, directly constructs the bridged tetracyclic carbazole framework in high yield and with excellent enantioselectivity. researchgate.net This cascade begins with an asymmetric [4+2] cycloaddition, followed by isomerization and an intramolecular cyclization. researchgate.net

Catalytic Asymmetric Heck–Iminium Ion Cyclization: Another powerful strategy utilizes a cascade catalytic asymmetric Heck-iminium cyclization. scispace.comacs.orgnih.gov This method provides rapid access to 3,4-dihydro-9a,4a-(iminoethano)-9H-carbazoles with high enantiomeric purity. scispace.comacs.orgnih.gov The key transformation is the sequential catalytic asymmetric Heck-N-acyliminium ion cyclization of a dienyl carbamate (B1207046) triflate. nih.gov This reaction is notable for its ability to generate the critical quaternary carbon stereocenter. scispace.comnih.gov Microwave heating has been shown to accelerate the catalytic asymmetric Heck cyclization, providing the dihydrocarbazole intermediate in excellent enantiomeric excess even at high temperatures. nih.gov

[3+2] Cycloaddition Reaction: A formal [3+2] cycloaddition reaction between indole and an azaoxyallylic cation has also been employed to construct the 1,2,3,4-tetrahydro-9a,4a-iminoethanocarbazole core. nih.gov This approach led to a 10-step synthesis of (±)-minfiensine. nih.gov

Intramolecular Amidofuran Diels-Alder (IMDAF) Cycloaddition/Rearrangement: A domino process involving an IMDAF cycloaddition/rearrangement followed by an iminium ion/cyclization cascade provides a rapid route to the A/B/C/D ring system of this compound. researchgate.net

Stereochemical Control and Chiral Induction in this compound Synthesis

The asymmetric synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters, including a critical all-carbon quaternary stereocenter. nih.govrsc.org The development of methods for the enantioselective formation of these centers is crucial for the synthesis of the natural (+)-enantiomer.

Key strategies for stereochemical control include:

Organocatalysis: Asymmetric organocatalysis has proven to be a powerful tool for establishing the stereochemistry of the this compound core. nih.govresearchgate.net The use of chiral imidazolidinone catalysts in a Diels-Alder/amine cyclization cascade allows for the formation of the tetracyclic pyrroloindoline framework with high enantioselectivity. nih.govorganic-chemistry.org The catalyst induces facial selectivity in the [4+2] cycloaddition, leading to the desired enantiomer. nih.gov

Palladium-Catalyzed Asymmetric Reactions: Palladium-catalyzed reactions have been instrumental in controlling stereochemistry. scispace.comrsc.org An enantioselective intramolecular Heck reaction is a key step in one synthesis, generating the quaternary carbon stereocenter with high enantiomeric purity. scispace.comnih.gov The choice of chiral ligand for the palladium catalyst is critical for achieving high levels of enantioselectivity. rsc.org For instance, the P-chiral monophosphorus ligand AntPhos has been shown to be crucial for both reactivity and enantioselectivity in a dearomative cyclization approach. rsc.org

Substrate Control and Diastereoselective Reactions: Once a key stereocenter is established, subsequent reactions can be designed to be diastereoselective, transferring the initial chirality to new stereocenters. nih.gov For example, after the formation of the enantiopure tetracyclic core, subsequent cyclizations and transformations are often designed to proceed with high diastereoselectivity, controlled by the existing stereochemistry of the molecule. nih.govorganic-chemistry.org A Johnson-Claisen rearrangement has been used to append a two-carbon fragment with good stereochemical control. organic-chemistry.org

The following table summarizes some of the key stereoselective reactions used in this compound synthesis:

| Reaction Type | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Organocatalytic Diels-Alder/Amine Cyclization | Chiral Imidazolidinone | Formation of tetracyclic pyrroloindoline | High enantioselectivity (e.g., 97% ee) | nih.gov, researchgate.net, organic-chemistry.org |

| Asymmetric Intramolecular Heck Reaction | Palladium complex with chiral ligand | Formation of quaternary stereocenter | High enantiomeric purity (e.g., 99% ee) | scispace.com, nih.gov, nih.gov |

| Palladium-Catalyzed Dearomative Cyclization | Pd-(R)-AntPhos | Formation of tricyclic dihydrocarbazolone | High enantioselectivity (85% ee) | rsc.org, researchgate.net |

| Johnson-Claisen Rearrangement | N/A (thermal) | Appends a two-carbon fragment | Good diastereoselectivity (4:1 dr) | organic-chemistry.org |

| Radical Cyclization | Tri-n-butyltin hydride | Formation of the fifth ring | High diastereoselectivity (20:1 dr) | organic-chemistry.org |

Comparative Analysis of Synthetic Efficiency and Step-Count Reduction

Several total syntheses of this compound have been reported, each with varying degrees of efficiency:

The following table provides a comparative overview of selected total syntheses of this compound, highlighting the evolution of synthetic efficiency.

| Research Group | Key Strategy | Number of Steps | Overall Yield | Stereochemistry | Reference(s) |

|---|---|---|---|---|---|

| Overman (2nd Gen) | Asymmetric Heck-iminium ion cyclization, Pd-catalyzed enolate coupling | 15 | 6.5% | Enantioselective | scispace.com, acs.org |

| MacMillan | Organocatalytic Diels-Alder/amine cyclization, Radical cyclization | 9 | 21% | Enantioselective | nih.gov, acs.org, organic-chemistry.org |

| Zhang | [3+2] Cycloaddition | 10 | 26% | Racemic | nih.gov |

The trend in this compound synthesis clearly demonstrates a move towards more step-economical and efficient routes through the development of novel cascade reactions and catalytic methods. nih.govacs.orgscispace.comorganic-chemistry.org

Biosynthetic Investigations and Hypotheses

Postulated Biosynthetic Pathways for Minfiensine

While the complete biosynthetic route remains unconfirmed, researchers have proposed two main hypothetical pathways for the genesis of this compound.

One prominent hypothesis suggests that this compound's biosynthesis likely originates from a corynantheine (B231211) precursor. scispace.comnih.gov The Corynanthe alkaloids are an established class of monoterpenoid indole (B1671886) alkaloids that serve as key intermediates in the biosynthesis of more complex alkaloids, such as those of the Strychnos and Aspidosperma types. rsc.org This proposed genesis is largely based on the common monoterpenoid origin of these compounds, which typically involves the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a universal precursor that is then converted to various alkaloid skeletons, including the corynanthean framework. rsc.org

An alternative and more detailed biosynthetic pathway is postulated to begin with preakuammicine. core.ac.uk This hypothesis is founded on the close structural similarity of this compound to members of the akuammiline (B1256633) indole alkaloid family. core.ac.uk The proposed sequence likely commences with a decarboxylation of preakuammicine to yield tetrahydrovincanine. core.ac.uk This intermediate is structurally akin to 18-desoxy-Wieland-Gumlish aldehyde, an alkaloid that has been isolated from the same plant species as this compound, Strychnos minfiensis. core.ac.uk The subsequent steps to convert tetrahydrovincanine into the final pentacyclic structure of this compound would involve further intramolecular cyclizations and rearrangements.

Table 1: Postulated Precursors and Intermediates in this compound Biosynthesis

| Postulated Pathway | Key Precursor | Proposed Intermediate(s) | Rationale |

|---|---|---|---|

| Corynantheine-derived Pathway | Corynantheine Precursor | Not specified in detail | Common biosynthetic origin for Strychnos alkaloids. scispace.comnih.gov |

| Preakuammicine-derived Pathway | Preakuammicine | Tetrahydrovincanine | Structural relation to akuammiline alkaloids and co-isolation of related compounds. core.ac.uk |

Relationship to Biosynthesis of Related Indole Alkaloids

The structure of this compound provides significant clues to its biosynthetic origins by sharing core structural motifs with other known indole alkaloids. The defining structural feature of this compound is its embedded 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole moiety. scispace.comnih.gov This tetracyclic core, while uncommon in the broader Strychnos family, is a characteristic feature of several akuammiline alkaloids, most notably vincorine and echitamine. nih.govcapes.gov.br This shared framework strongly suggests that the biosynthetic machinery required to assemble this complex carbazole (B46965) system may be conserved or mechanistically similar across different plant genera.

The biosynthesis of akuammiline alkaloids is thought to proceed from preakuammicine, which itself is derived from strictosidine via the intermediate geissoschizine. rsc.org The formation of the distinctive bridged tetracyclic core of alkaloids like vincorine and echitamine involves complex intramolecular cyclizations. princeton.eduacs.org The structural parallelisms suggest that this compound's biosynthesis likely employs a similar cascade of reactions to construct its core architecture.

Furthermore, despite having different biological origins, this compound (a Strychnos alkaloid) and aspidospermidine (B1197254) (an Aspidosperma alkaloid) share a common chiral hydrocarbazole skeleton. nih.gov This relationship has inspired synthetic chemists to develop unified strategies that could potentially access both families of alkaloids from a common intermediate, mimicking a plausible, albeit divergent, biogenetic pathway.

Table 2: Structural and Biosynthetic Relationships of this compound and Related Alkaloids

| Compound | Alkaloid Class | Shared Structural Feature with this compound | Common Postulated Precursor/Core |

|---|---|---|---|

| Vincorine | Akuammiline | 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole core. nih.govzenodo.org | Preakuammicine. rsc.org |

| Echitamine | Akuammiline | 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole core. nih.govcapes.gov.br | Preakuammicine. rsc.org |

| Aspidospermidine | Aspidosperma | Chiral hydrocarbazole skeleton. nih.gov | Tryptophan and Secologanin (via Strictosidine). rsc.org |

Compound Index

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Minfiensine Analogs for SAR Probing

The generation of this compound analogs is predicated on synthetic strategies that allow for the modification of its core structure. The total synthesis of this compound itself has been a significant achievement, laying the groundwork for analog development. Various synthetic routes have been established, many of which are amenable to the production of derivatives for SAR studies.

One of the foundational approaches to creating analogs involves modular synthesis, where different fragments of the molecule can be independently synthesized and then combined. This allows for variations in different parts of the this compound scaffold. For instance, a modular approach has been developed for the synthesis of the polycyclic core of akuammiline (B1256633) alkaloids, a family to which this compound is related. acs.org This strategy enables the introduction of diverse functionalities from different building blocks at various stages of the synthesis. acs.org

Key reactions that have been instrumental in the synthesis of the this compound core and its analogs include:

Palladium-catalyzed reactions: These have been extensively used to form crucial carbon-carbon bonds within the this compound framework. nih.govorganic-chemistry.org An intramolecular palladium-catalyzed ketone enolate vinyl iodide coupling was pivotal in constructing the final ring of (+)-Minfiensine. acs.org

Cascade reactions: Enantioselective dearomative cascade sequences have been employed to rapidly construct the complex tetracyclic scaffolds. acs.org A palladium-catalyzed asymmetric indole (B1671886) dearomatization/iminium cyclization cascade was developed for the one-step construction of the tetracyclic core of (+)-Minfiensine. researchgate.netnih.gov

Diels-Alder reactions: An organocatalytic Diels-Alder/amine cyclization sequence has been utilized to access the tetracyclic carbazole (B46965) framework of this compound. princeton.eduresearchgate.net

The synthesis of the tetracyclic core structure is a critical step, as it serves as a common intermediate for a series of monoterpene indole alkaloids, including vincorine and echitamine, in addition to this compound. researchgate.netnih.gov The development of methods to efficiently assemble this core structure is essential for producing a library of analogs for biological screening. researchgate.net

| Synthetic Strategy | Key Transformation | Significance for Analog Synthesis | Reference |

|---|---|---|---|

| Asymmetric Heck−Iminium Ion Cyclization | Forms the 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole core | Provides rapid access to the core structure in high enantiomeric purity, enabling chiral analog synthesis. | nih.govacs.org |

| Organocatalytic Diels-Alder/Amine Cyclization | Constructs the tetracyclic pyrroloindoline framework | Allows for the use of simple starting materials to build a complex core, facilitating modifications. | princeton.eduresearchgate.net |

| Palladium-Catalyzed Asymmetric Cascade Cyclization | One-step construction of the tetracyclic core | Efficiently produces the common core for a series of related alkaloids, ideal for generating a diverse analog library. | researchgate.netnih.gov |

| Modular Synthesis via Dearomative Cascade | Combines different synthetic modules to build the scaffold | Allows for the easy installation of various functional groups at different positions for extensive SAR studies. | acs.org |

Investigation of Structural Modifications on Biological Activity (General Principles)

While comprehensive SAR studies specifically on a wide range of this compound analogs are not extensively published in a single source, the principles of how structural modifications affect biological activity can be inferred from studies on related alkaloids and the known biological activities of this compound, which include anticancer properties. nih.govrsc.org The goal of such modifications is often to enhance potency, improve selectivity, or understand the pharmacophore of the molecule.

General principles for investigating the impact of structural modifications include:

Modification of the Core Scaffold: The rigid, polycyclic core of this compound is a primary determinant of its three-dimensional shape and, consequently, its interaction with biological targets. Altering the ring sizes or the nature of the heteroatoms within the core can have a profound impact on activity.

Substitution on the Aromatic Ring: The indole nucleus is a common feature in many biologically active alkaloids. rsc.org Substituents on the aromatic portion of the indole can influence electronic properties, lipophilicity, and metabolic stability.

Introduction of Functional Groups: The strategic placement of functional groups such as hydroxyls, amines, or halogens can introduce new hydrogen bonding interactions, alter polarity, and provide handles for further derivatization.

For example, in the broader class of sarpagine (B1680780) alkaloids, to which this compound is related, the design of derivatives has led to the identification of compounds with optimized antiproliferation effects. springernature.com This highlights the potential of synthetic elaboration of natural product skeletons to discover new therapeutic agents. springernature.com The synthesis of the tetracyclic core of this compound has also been instrumental in identifying a chiral lead compound that can repress antibiotic resistance, demonstrating the value of exploring analogs of the core structure. researchgate.net

Computational Approaches and Modeling in SAR Research

Computational chemistry has become an indispensable tool in modern drug discovery and SAR studies. For complex molecules like this compound, computational approaches can provide valuable insights that guide the design and synthesis of new analogs.

Computational methods can be applied to:

Understand Reaction Mechanisms: Density functional theory (DFT) calculations have been used to support proposed reaction pathways in the synthesis of related pyrroloindoline analogues, such as the (3+2) dearomative annulation. researchgate.net Understanding the mechanism of key synthetic steps can aid in optimizing reactions for analog synthesis.

Predict Molecular Properties: Computational models can predict physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Elucidate Structure-Activity Relationships: By building quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features that are correlated with biological activity. This requires a dataset of analogs with their corresponding biological data.

Simulate Ligand-Target Interactions: If the biological target of this compound is known, molecular docking and molecular dynamics simulations can be used to predict how different analogs will bind to the target. This allows for the rational design of new derivatives with improved binding affinity and selectivity. For instance, computational approaches have been used to suggest putative targets for novel synthesized compounds and to evaluate these targets through extensive molecular dynamics and docking simulations. researchgate.net

Preclinical Pharmacological and Mechanistic Research of Minfiensine and Its Analogs

In Vitro Cellular and Molecular Studies

In vitro research provides a foundational understanding of a compound's biological activity at the cellular and molecular level. For Minfiensine, these studies have been crucial in identifying its potential targets and mechanisms of action.

Target Identification and Ligand-Binding Assays

The initial exploration into this compound's biological activity has been largely driven by its structural similarity to other indole (B1671886) alkaloids known for their diverse pharmacological effects. rsc.orgarabjchem.org While specific ligand-binding assays for this compound are not extensively detailed in the available literature, the focus has been on its potential as an anticancer agent. universite-paris-saclay.frnih.gov Research into related compounds suggests that indole alkaloids can interact with a variety of biological targets, including DNA, protein kinases, and topoisomerases. rsc.org The unique tetracyclic core of this compound, known as 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole, is a key feature that likely dictates its binding properties and biological function. universite-paris-saclay.frprinceton.edu

The development of synthetic strategies to produce this compound and its analogs has been a primary focus, enabling the potential for future, more detailed target identification studies. researchgate.netorganic-chemistry.orgnih.gov These synthetic efforts are critical for producing the quantities of the compound needed for comprehensive biological screening. mdpi.com

Cellular Pathway Modulation Investigations

Investigations into how this compound modulates cellular pathways are still in the early stages. However, the reported anticancer activity suggests that it may influence pathways critical for cancer cell proliferation, survival, and migration. universite-paris-saclay.frnih.govmdpi.com Studies on other bioactive natural products with similar structural motifs have shown modulation of pathways such as those involving NF-κB and STAT3, which are key regulators of inflammation and cancer. mdpi.com While direct evidence for this compound is pending, the potential for it to interact with such pathways is an active area of interest for researchers.

The synthesis of various analogs and intermediates of this compound provides a platform for structure-activity relationship (SAR) studies. arabjchem.org These studies are essential to understand how modifications to the this compound scaffold affect its ability to modulate specific cellular pathways.

Enzymatic Activity Assays and Inhibition Studies

Direct enzymatic activity assays involving this compound are not widely reported. However, the structural class of indole alkaloids, to which this compound belongs, is known to interact with various enzymes. rsc.org For instance, some indole alkaloids have been shown to inhibit enzymes like acetylcholinesterase and topoisomerases. rsc.orgoup.com

The development of colorimetric assays for quantifying enzymatic reactions involving indoles and pyrroloindoles could facilitate future high-throughput screening of compounds like this compound against various enzyme targets. researchgate.net This would be a significant step towards understanding its specific enzymatic interactions and potential therapeutic applications.

In Vivo Preclinical Model Investigations

In vivo studies using animal models are a critical step in evaluating the physiological effects of a compound and understanding its mechanism of action in a whole biological system.

Development and Application of Animal Models for Research

While specific animal model studies focused solely on this compound are not extensively documented in the provided search results, the broader class of indole alkaloids has been investigated in various animal models for a range of activities, including sedative, anticonvulsant, and anxiogenic effects. jst.go.jp The anticancer potential of this compound suggests that future in vivo research will likely involve xenograft models, where human cancer cells are implanted into immunocompromised animals to evaluate the compound's tumor-reducing capabilities. mdpi.com

The synthesis of this compound and its analogs is a crucial prerequisite for conducting such in vivo studies, as these experiments typically require larger quantities of the test compound. nih.gov

Mechanistic Explorations in Preclinical Biological Systems

Mechanistic explorations of this compound in preclinical biological systems are still emerging. The focus of much of the current research has been on the total synthesis of the molecule, which is a necessary precursor to in-depth biological investigation. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov The complex architecture of this compound presents significant synthetic challenges, and overcoming these has been a major achievement in the field. universite-paris-saclay.frcas.cn

Future in vivo studies will likely build upon the initial observations of anticancer activity to explore the compound's pharmacokinetic and pharmacodynamic properties, as well as its detailed mechanism of action within a living organism. sci-hub.seacs.org These studies will be essential to validate the therapeutic potential of this compound and its analogs.

Analytical and Characterization Methods in Minfiensine Research

Spectroscopic Techniques for Advanced Structural Elucidation and Confirmation

The definitive structure of minfiensine was initially assigned using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques remain the cornerstone for confirming the identity of both the natural product and synthetically derived this compound and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for elucidating the complex, caged framework of this compound.

¹H NMR: Proton NMR provides information on the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms in the molecule. In the initial characterization of this compound, specific signals were crucial for its identification, including four aromatic protons, a tryptamine (B22526) unit, and a vinylic proton showing long-range coupling to a hydroxymethylene group. clockss.org

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The initial report detailed 19 distinct carbon signals, consistent with the proposed molecular formula. clockss.org Comparison of ¹³C NMR data between synthetic and natural samples serves as a key confirmation of a successful total synthesis. nih.govscispace.com

2D NMR Techniques: A variety of 2D NMR experiments are routinely used to assemble the molecular puzzle. These include:

COSY (Correlation Spectroscopy): Both H-H and C-H COSY experiments were vital in the original structural assignment, establishing proton-proton and carbon-proton connectivities. nih.govclockss.org

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, aiding in the assignment of the carbon skeleton. wiley-vch.de

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule and establish the connectivity of the quaternary carbons. wiley-vch.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, providing critical information about the relative stereochemistry of the molecule. nih.gov

Synthetic (+)-minfiensine has been shown to display ¹H and ¹³C NMR spectral data identical to that reported for the natural product. nih.govscispace.com

Table 1: Selected NMR Spectroscopic Data for Natural this compound Note: Data as reported in early literature; referencing may vary slightly between studies.

| Atom No. | ¹³C Shift (ppm) | ¹H Shift (ppm) |

|---|---|---|

| 2 | 124.5 | 6.05 (t) |

| 3 | 90.1 | - |

| 5 | 53.3 | 3.30 (ddd) / 2.63 (dt) |

| 6 | 38.4 | 2.04 (m) |

| 7 | 55.3 | - |

| 8 | 135.5 | - |

| 9 | 122.6 | - |

| 10 | 118.5 | 6.71 (dt) |

| 11 | 127.7 | 7.05 (br d) |

| 12 | 109.8 | 6.57 (dd) |

| 13 | 147.3 | - |

| 14 | 32.0 | 1.94 (m) |

| 15 | 31.4 | 3.41 (br t) |

| 16 | 140.8 | - |

| 17 | 65.5 | 4.10 (d) |

| 18 | 13.7 | 1.71 (dt) |

| 19 | 119.5 | 5.39 (qq) |

| 20 | 133.4 | - |

| 21 | 53.8 | 3.68 (d quint) / 3.17 (d quint) |

Source: Heterocycles, 1989. clockss.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of this compound, allowing for the confirmation of its molecular formula, C₁₉H₂₂N₂O. clockss.org Mass spectrometry, often coupled with liquid chromatography (LC-MS), is also a powerful tool for identifying and characterizing intermediates in synthetic pathways and for analyzing complex mixtures from natural sources. nih.govbiorxiv.org

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in ethanol (B145695) exhibits absorption maxima characteristic of its indole-related chromophore, with peaks observed at 213 nm, 243 nm, and 295 nm. clockss.org

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is fundamental to the study of this compound, both for the initial isolation from natural sources and for the purification and analysis of materials throughout a total synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of synthetic this compound and its precursors. chromforum.orgmjcce.org.mk By using a Diode-Array Detector (DAD), peak purity can be assessed by comparing UV spectra across a single chromatographic peak. chromforum.orgnih.gov

A crucial application of HPLC in this compound research is the separation and quantification of stereoisomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is essential for determining the enantiomeric excess (ee) of asymmetrically synthesized intermediates and the final product. chiralpedia.com For instance, in several total syntheses of (+)-minfiensine, the enantiomeric ratios of key tetracyclic intermediates were determined by enantioselective HPLC analysis, confirming the efficacy of the asymmetric catalysts used. nih.govscispace.com

Table 2: Example of HPLC Method for Chiral Analysis in this compound Synthesis

| Analyte | HPLC Column | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Tetracyclic product 27 | Chiralcel AD-H | Not specified in abstract | Determination of enantiomer ratio | nih.govrsc.org |

Other Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is routinely used for rapid reaction monitoring and preliminary purity assessment. bioline.org.br

Column Chromatography: Adsorption column chromatography, often using silica (B1680970) gel or alumina, is the primary method for purifying intermediates and the final compound in synthetic sequences. bioline.org.br

Crystallographic Analysis for Absolute Stereochemical Assignment

While spectroscopic methods can define the connectivity and relative stereochemistry of a molecule, they typically cannot determine its absolute configuration. For this, X-ray crystallography is the definitive method. nih.gov In the context of this compound's total synthesis, single-crystal X-ray analysis of key intermediates or derivatives has been indispensable for unequivocally establishing the absolute stereochemistry. researchgate.net

Researchers have successfully grown single crystals of various advanced intermediates in the synthetic pathways to (+)-minfiensine. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of every atom. nih.govscispace.com This has been critical for:

Confirming the relative and absolute configuration of newly created stereocenters. scispace.comrsc.org

Verifying the sense of stereoinduction in asymmetric reactions. nih.gov

Confirming the successful assembly of the complete pentacyclic ring system of this compound. nih.govscispace.com

Table 3: Examples of X-ray Crystallography in the Synthesis of (+)-Minfiensine

| Compound Analyzed | Purpose of Analysis | Reference |

|---|---|---|

| Crystalline ester 51 (p-bromobenzoyl derivative) | Determined relative and absolute configuration, proving the stereoinduction of the asymmetric Heck cyclization. | nih.govscispace.com |

| Alcohol 64 | Confirmed that the complete pentacyclic this compound ring system had been assembled. | nih.govscispace.com |

This crystallographic proof is the ultimate standard for validating a synthetic strategy and ensuring that the synthesized molecule is an exact match to the natural enantiomer.

Future Directions and Research Perspectives

Advancements in Stereoselective Synthetic Methodologies

The construction of minfiensine's congested polycyclic framework, particularly its all-carbon quaternary stereocenter, has served as a benchmark for validating innovative synthetic strategies. nih.gov While the first enantioselective total synthesis was a landmark achievement, future research will focus on developing even more concise and efficient asymmetric catalytic methods. nih.govscispace.com

Several cutting-edge strategies have emerged that pave the way for future advancements:

Palladium-Catalyzed Cascade Reactions: A significant breakthrough was the development of a palladium-catalyzed enantioselective dearomative cyclization, which efficiently assembles a key chiral dihydrocarbazolone intermediate. nih.govrsc.org This intermediate is a common precursor for both (-)-minfiensine and the related indole (B1671886) alkaloid (-)-aspidospermidine, demonstrating the power of a unified synthetic strategy. nih.gov Another powerful approach involves a tandem enantioselective intramolecular Heck–iminium ion cyclization, which rapidly constructs the tetracyclic core. scispace.comacs.org More recent methods have utilized a palladium-catalyzed asymmetric indole dearomatization/iminium cyclization cascade to forge the tetracyclic core in a single step. researchgate.net These palladium-based methods are noted for their high efficiency and stereocontrol in forming the critical carbon-carbon bonds of the molecule. scispace.com

Organocatalytic Cascades: A highly innovative approach utilizes an enantioselective organocatalytic Diels-Alder/amine cyclization sequence. nih.govresearchgate.net This strategy employs simple, commercially available starting materials—a tryptamine (B22526) derivative, propynal, and a chiral imidazolidinone catalyst—to construct the complex tetracyclic pyrroloindoline framework in a single, efficient operation with high enantioselectivity. nih.govprinceton.edu The nine-step total synthesis of (+)-minfiensine utilizing this method highlights the power of organocatalysis to dramatically shorten synthetic sequences. nih.gov

Radical Cyclizations: To complete the pentacyclic structure, novel radical cyclizations have been employed. For instance, a 6-exo-dig radical cyclization between an allylic radical and a pendant alkyne has been used to form the final piperidinyl ring system, showcasing a modern approach to forging the complete carbon skeleton of this compound. nih.govprinceton.edu

Future research will likely focus on combining the strengths of these methodologies, developing new catalytic systems with even greater selectivity and substrate scope, and applying them to the synthesis of other structurally related Strychnos and akuammiline (B1256633) alkaloids. chemrxiv.orgresearchgate.net

Elucidation of Novel Biological Mechanisms of Action

This compound is recognized as an important member of the Strychnos alkaloids, a family renowned for potent biological activities, and has demonstrated significant anticancer properties. universite-paris-saclay.frnih.govrsc.org However, while its cytotoxicity is established, the specific molecular pathways through which this compound exerts its effects remain largely uncharacterized. The broader class of monoterpenoid indole alkaloids, to which this compound belongs, is known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects, suggesting that this compound's biological profile may be richer than currently known. nih.gov

A primary future objective is to move beyond general bioactivity screening to a detailed molecular-level understanding of its mechanism of action. This involves identifying the specific cellular targets and signaling cascades that are modulated by this compound. Research in this area could involve:

Target Identification: Utilizing modern chemical biology tools, such as proteomic and transcriptomic analyses, to identify the proteins and cellular pathways that directly interact with this compound.

Mechanism of Cytotoxicity: Investigating the specific cellular processes that lead to cancer cell death, such as the induction of apoptosis, inhibition of topoisomerase, or disruption of cell cycle progression. nih.gov

Comparative Studies: Comparing the activity of this compound with that of other well-characterized Strychnos alkaloids, like strychnine, could provide clues to its mechanism, particularly concerning its effects on neuronal receptors or ion channels. bio-conferences.org

The elucidation of these novel biological mechanisms is crucial for validating this compound as a potential lead compound for therapeutic development and for understanding the fundamental biology of this class of complex natural products.

Exploration of this compound Structural Diversification for Analog Generation

The development of modular and efficient synthetic routes is not only an academic challenge but also a critical enabler for medicinal chemistry and structure-activity relationship (SAR) studies. nih.gov The ability to systematically modify the this compound scaffold allows for the generation of analog libraries, which can be screened to identify compounds with enhanced potency, improved selectivity, or novel biological activities. nih.gov

Future research in this domain will be heavily influenced by synthetic strategies that are amenable to diversification:

Convergent and Modular Synthesis: Synthetic routes that build the molecule from key fragments in a convergent manner are ideal for analog generation. For example, methods that rely on a common intermediate, such as the chiral dihydrocarbazolone produced in the palladium-catalyzed dearomative cyclization, allow for the divergent synthesis of a range of related alkaloids and novel analogs from a single advanced precursor. nih.govnih.gov

Late-Stage Functionalization: A major goal is the development of methods for the late-stage functionalization of the this compound core. This would enable the direct modification of the fully assembled natural product, providing rapid access to derivatives that would be difficult to synthesize from scratch.

Structure-Activity Relationship (SAR) Studies: By creating a diverse set of analogs—modifying peripheral functional groups, altering ring sizes, or changing stereochemical relationships—researchers can systematically probe which structural features are essential for biological activity. This knowledge is invaluable for the rational design of new therapeutic agents with optimized properties. nih.gov

The synergy between advanced stereoselective synthesis and targeted biological evaluation will drive the exploration of this compound's chemical space, potentially unlocking new therapeutic opportunities hidden within its complex molecular architecture.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Minfiensine in laboratory settings?

- Answer : this compound synthesis typically involves multi-step organic reactions, with detailed protocols for reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic techniques (NMR, IR, MS) and chromatographic analysis (HPLC) to confirm structure and purity. Experimental procedures must document yield percentages, solvent ratios, and purity thresholds (e.g., ≥95% by HPLC) to ensure reproducibility . For novel derivatives, elemental analysis and X-ray crystallography are recommended to validate molecular identity .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties in preclinical models?

- Answer : Pharmacokinetic studies should include in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) and in vivo models (rodents) to measure absorption, distribution, metabolism, and excretion (ADME). Dose-response curves and time-dependent sampling (e.g., blood, tissues) are critical. Use validated analytical methods (LC-MS/MS) to quantify this compound and metabolites. Ensure adherence to ethical guidelines for animal studies, including sample size justification and statistical power analysis .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (LC-MS) is standard for quantifying this compound in plasma, serum, or tissue homogenates. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Validate methods for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and inter-day precision (CV ≤ 15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Answer : Contradictions may arise from variability in experimental models (e.g., cell lines vs. primary cells), dosing regimens, or assay conditions. Apply systematic reviews or meta-analyses to identify confounding factors. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses and design replication studies with standardized protocols (e.g., uniform cell culture conditions, blinded data analysis) . For example, discrepancies in receptor-binding affinity could be addressed via comparative studies under controlled assay parameters .

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s neuropharmacological effects?

- Answer : Prioritize translational endpoints: (1) Select disease-relevant animal models (e.g., depression/anxiety paradigms like forced swim test or elevated plus maze). (2) Include positive and negative controls to validate assay sensitivity. (3) Use behavioral, biochemical (e.g., neurotransmitter levels), and histological (e.g., neuronal plasticity markers) outcome measures. Address interspecies metabolic differences by correlating plasma exposure with brain penetration ratios .

Q. How should researchers approach mechanistic studies to elucidate this compound’s molecular targets?

- Answer : Combine in silico approaches (molecular docking, QSAR) with in vitro target deconvolution (e.g., affinity chromatography, siRNA knockdown). Use PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For instance:

- Population : Neuronal cell lines (e.g., SH-SY5Y).

- Intervention : this compound treatment ± receptor antagonists.

- Comparison : Baseline activity vs. post-treatment.

- Outcome : Changes in cAMP/PKA signaling or serotonin reuptake inhibition .

Q. What are best practices for managing and sharing this compound research data to ensure reproducibility?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Document experimental parameters (e.g., batch numbers, solvent purity).

- Data Repositories : Use platforms like Zenodo or Figshare for raw spectra, chromatograms, and datasets.

- Supplementary Information : Include detailed synthesis protocols and statistical code (R/Python) in appendices or linked repositories .

Methodological Considerations for Data Analysis

Q. How to statistically analyze dose-response relationships in this compound efficacy studies?

- Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. What frameworks guide the integration of conflicting data into a cohesive research narrative?

- Answer : Apply dialectical analysis (identify thesis-antithesis-synthesis) or contradiction mapping to contextualize discrepancies. For example, if Study A reports this compound as a serotonin reuptake inhibitor and Study B finds no effect, evaluate methodological differences (e.g., assay sensitivity, compound purity) and propose a consensus model (e.g., tissue-specific activity) .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound Characterization

| Parameter | Method | Acceptable Range | Citation |

|---|---|---|---|

| Purity | HPLC-UV | ≥95% | |

| Molecular Weight | HRMS | ±0.001 Da | |

| Solubility (PBS) | Nephelometry | ≥50 µg/mL |

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

| Pitfall | Mitigation Strategy | Citation |

|---|---|---|

| Variable metabolic stability | Use species-specific liver microsomes | |

| Low brain penetration | Modify formulation (e.g., nanoemulsions) | |

| Batch-to-batch variability | Implement QC protocols (e.g., NMR lot testing) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。